Cas no 99520-78-2 (Eucalyptosin A)

Eucalyptosin A structure
Eucalyptosin A structure
Product Name:Eucalyptosin A
CAS-nummer:99520-78-2
MF:C20H27NO11
MW:457.428487062454
CID:4733893
PubChem ID:123133484
Update Time:2024-03-01

Eucalyptosin A Chemische en fysische eigenschappen

Naam en identificatie

    • 3J363KK66E
    • Eucalyptosin A
    • Benzeneacetonitrile, alpha-((2-o-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (R)-
    • alpha-((2-o-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)oxy)benzeneacetonitrile, (R)-
    • Benzeneacetonitrile, alpha-((2-o-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (alphaR)-
    • (2R)-2-((2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl)oxy-2-phenyl-acetonit
    • CHEBI:178160
    • 2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-phenylacetonitrile
    • Mandelonitrile sophoroside
    • DTXSID101145422
    • 99520-78-2
    • BENZENEACETONITRILE, .ALPHA.-((2-O-.BETA.-D-GLUCOPYRANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-, (R)-
    • BENZENEACETONITRILE, .ALPHA.-((2-O-.BETA.-D-GLUCOPYRANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-, (.ALPHA.R)-
    • (alphaR)-alpha-[(2-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)oxy]benzeneacetonitrile
    • UNII-3J363KK66E
    • (2R)-2-((2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl)oxy-2-phenyl-acetonitrile
    • Inchi: 1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)29-20-18(16(27)14(25)12(8-23)31-20)32-19-17(28)15(26)13(24)11(7-22)30-19/h1-5,10-20,22-28H,7-8H2/t10-,11+,12+,13+,14+,15-,16-,17+,18+,19-,20+/m0/s1
    • InChI-sleutel: YGHHWSRCTPQFFC-YSCNKMLASA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](O[C@@H](C#N)C2C=CC=CC=2)O[C@H](CO)[C@H]([C@@H]1O)O

Berekende eigenschappen

  • Exacte massa: 457.15841068g/mol
  • Monoisotopische massa: 457.15841068g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 7
  • Complexiteit: 638
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 202
  • XLogP3: -2.2
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd